2-Hydroxyethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid
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Overview
Description
2-Hydroxyethyl 2-methylprop-2-enoate: , methyl 2-methylprop-2-enoate , and 2-methylprop-2-enoic acid are organic compounds that belong to the class of methacrylates. These compounds are commonly used in the production of polymers and copolymers, which have applications in various industries, including coatings, adhesives, and medical devices .
Preparation Methods
Synthetic Routes and Reaction Conditions:
2-Hydroxyethyl 2-methylprop-2-enoate: can be synthesized by the reaction of methacrylic acid with ethylene oxide.
Methyl 2-methylprop-2-enoate: is prepared by the esterification of methacrylic acid with methanol.
2-Methylprop-2-enoic acid: is commercially available and can be synthesized by the oxidation of isobutylene using various oxidizing agents.
Industrial Production Methods:
- The industrial production of these compounds often involves continuous processes with reactors designed to optimize yield and purity. For example, the production of 2-hydroxyethyl 2-methylprop-2-enoate may involve the use of a packed bed reactor with ethylene oxide and methacrylic acid fed continuously .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: These compounds can undergo oxidation reactions to form corresponding acids or other oxidized products.
Reduction: Reduction reactions can convert these compounds into their corresponding alcohols or other reduced forms.
Substitution: These compounds can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed:
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-hydroxyethyl 2-methylprop-2-enoate can yield 2-methylprop-2-enoic acid .
Scientific Research Applications
Chemistry:
- These compounds are used as monomers in the synthesis of polymers and copolymers. They are particularly valuable in the production of acrylic resins and coatings .
Biology and Medicine:
- In the medical field, these compounds are used in the production of dental materials, contact lenses, and drug delivery systems .
Industry:
- These compounds are used in the manufacture of adhesives, sealants, and coatings. They provide excellent adhesion and durability, making them suitable for various industrial applications .
Mechanism of Action
Molecular Targets and Pathways:
- The mechanism of action of these compounds in polymerization involves the formation of free radicals, which initiate the polymerization process. The free radicals react with the double bonds in the methacrylate monomers, leading to the formation of long polymer chains .
Comparison with Similar Compounds
- Ethylene glycol dimethacrylate
- Butyl methacrylate
- Isobutyl methacrylate
Comparison:
- 2-Hydroxyethyl 2-methylprop-2-enoate has a hydroxyl group, which provides additional functionality and reactivity compared to other methacrylates .
- Methyl 2-methylprop-2-enoate is a simpler ester with lower molecular weight and different physical properties compared to its higher homologs .
- 2-Methylprop-2-enoic acid is a carboxylic acid, which makes it more reactive in certain chemical reactions compared to its ester counterparts .
Properties
Molecular Formula |
C15H24O7 |
---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
2-hydroxyethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C6H10O3.C5H8O2.C4H6O2/c1-5(2)6(8)9-4-3-7;1-4(2)5(6)7-3;1-3(2)4(5)6/h7H,1,3-4H2,2H3;1H2,2-3H3;1H2,2H3,(H,5,6) |
InChI Key |
JIDQLRAXHLEPIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)O.CC(=C)C(=O)OC.CC(=C)C(=O)OCCO |
Related CAS |
28136-81-4 |
Origin of Product |
United States |
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